molecular formula C12H23NO B14005382 Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]- CAS No. 31865-33-5

Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-

Cat. No.: B14005382
CAS No.: 31865-33-5
M. Wt: 197.32 g/mol
InChI Key: SCUWGQUNHXZIOG-UHFFFAOYSA-N
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Description

Chemical Name: Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]- CAS Registry Number: 31865-33-5 Molecular Formula: C₁₂H₂₃NO Molecular Weight: 197.32 g/mol Structural Features: This compound consists of an acetamide group (-NHCOCH₃) attached to a cyclohexane ring substituted with a tert-butyl (1,1-dimethylethyl) group at the 4-position. The tert-butyl group imparts steric bulk and lipophilicity, influencing solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31865-33-5

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)acetamide

InChI

InChI=1S/C12H23NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3,(H,13,14)

InChI Key

SCUWGQUNHXZIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of N-substituted acetamides typically involves the reaction of a suitable amine with an acylating agent such as acetyl chloride, acetic anhydride, or activated esters under controlled conditions. For the target compound, the key amine is 4-(1,1-dimethylethyl)cyclohexylamine , which is reacted with an acetyl source to form the corresponding acetamide.

Stepwise Synthesis

  • Preparation of 4-(1,1-dimethylethyl)cyclohexylamine
    This amine can be synthesized via hydrogenation or reduction of the corresponding nitro or nitrile precursors bearing the 4-(1,1-dimethylethyl)cyclohexyl group. Alternatively, it may be obtained commercially or prepared by amination of the corresponding halide derivative.

  • Acetylation of the Amine
    The amine is reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine to neutralize the generated acid and drive the reaction to completion. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperature (0-5 °C) to control the reaction rate and avoid side reactions.

  • Purification
    The crude acetamide product is purified by recrystallization or chromatographic techniques to yield the pure Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]- compound.

Continuous Flow Nitration and Reduction (Advanced Method)

A patented continuous flow process for related aryloxyacetamides involves sequential nitration, reduction, and cyclization steps integrated in a fully continuous system with inline separation and gas removal technologies. Although this process is described for 1,4-benzoxazinones, the principles of continuous flow nitration and reduction can be adapted for the preparation of amide intermediates with bulky cyclohexyl substituents, enhancing scalability and safety.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Conventional Acetylation Amine + Acetyl chloride/anhydride Simple, well-established Requires pure amine, side reactions possible General knowledge
Continuous Flow Nitration/Reduction Nitration → Reduction → Acetylation in flow Scalable, safer, efficient Requires specialized equipment
Photoredox Amidyl Radical Synthesis Photocatalytic SET reduction and cyclization Mild conditions, selective Complex setup, less direct for simple amides

Research Findings and Notes

  • The continuous flow process described in patent EP3184515A1 highlights the integration of liquid-liquid membrane separation and gas permeable tubing to remove excess hydrogen gas, allowing safe and efficient reduction steps in amide synthesis involving bulky substituents.

  • Photoredox catalysis enables the generation of amidyl radicals from aryloxy-amides, which can be harnessed for advanced synthetic routes in N-substituted amides, including those with sterically hindered groups such as cyclohexyl and tert-butyl substituents.

  • The preparation of bulky cyclohexyl-substituted amides must consider steric hindrance during acylation, often requiring controlled temperature and stoichiometry to prevent overreaction or incomplete conversion.

  • Purification techniques such as recrystallization or chromatography are essential to isolate the pure acetamide derivative due to possible side products from incomplete acetylation or hydrolysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-tert-butylcyclohexylamine and acetic acid .

Acidic Hydrolysis:

Acetamide+H2OHCl4 tert Butylcyclohexylamine+CH3COOH\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{4 tert Butylcyclohexylamine}+\text{CH}_3\text{COOH}

Conditions: Reflux in 6M HCl for 12 hours.

Basic Hydrolysis:

Acetamide+NaOH4 tert Butylcyclohexylamine+CH3COONa+\text{Acetamide}+\text{NaOH}\rightarrow \text{4 tert Butylcyclohexylamine}+\text{CH}_3\text{COO}^-\text{Na}^+

Conditions: 10% NaOH at 100°C for 8 hours .

N-Alkylation and Functionalization

The nitrogen atom in the acetamide group can undergo alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in the presence of NaH yields N-methylated derivatives .

Example Reaction:

Acetamide+CH3INaH DMFN Methylacetamide derivative\text{Acetamide}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{N Methylacetamide derivative}

Key Data:

  • Yield: 65–70%

  • Reaction time: 4–6 hours

Radical-Mediated Reactions

Under photoredox conditions, the compound participates in amidyl radical formation, enabling hydroamination-cyclization or N-arylation with electron-rich aromatics (e.g., indoles) .

Photoredox Cyclization :

AcetamideEY 1 4 CHD Green LEDsCyclized product e g pyrrolidine derivatives \text{Acetamide}\xrightarrow{\text{EY 1 4 CHD Green LEDs}}\text{Cyclized product e g pyrrolidine derivatives }

Conditions:

  • Catalyst: Eosin Y (EY)

  • H-atom donor: 1,4-Cyclohexadiene (1,4-CHD)

  • Solvent: Acetone

  • Yield: 75–78%

Spectroscopic Characterization

The compound’s structure is confirmed via:

  • NMR : Distinct signals for tert-butyl (δ 1.2 ppm) and acetamide carbonyl (δ 168–170 ppm) .

  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Comparative Reactivity with Analogues

Reaction TypeAcetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]-p-tert-Butylacetanilide
Hydrolysis rateSlower due to steric hindranceFaster
N-Alkylation yield65–70%80–85%
Radical stabilityModerateLow

Scientific Research Applications

N-(4-tert-butylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., hexyl) increase lipophilicity, improving solubility in non-polar matrices .
  • Chlorine substitution introduces electronegativity, enhancing intermolecular interactions and toxicity profiles .

Analogues with Aromatic or Functional Group Modifications

Compound Name Molecular Formula Structural Variation Molecular Weight (g/mol) Key Properties/Applications References
N-[2-(4-tert-butylphenoxy)ethyl]acetamide C₁₄H₂₁NO₂ Phenoxyethyl backbone 235.33 UV stability; used in coatings and adhesives
N-(4-Benzylcyclohexyl)acetamide C₁₅H₂₁NO Benzyl substituent 231.33 Enhanced aromatic interactions; studied in CNS drug candidates
Acetamide, N-(4-aminophenyl) C₈H₁₀N₂O Aromatic amine substitution 150.18 High polarity; precursor in dye synthesis

Key Findings :

  • Aromatic substituents (e.g., benzyl) improve π-π stacking in material science but may increase ecological toxicity .
  • Phenoxyethyl derivatives exhibit stability under UV exposure, making them suitable for industrial coatings .

Carbamate and Sulfonate Derivatives

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Applications References
4-(tert-Butoxycarbonylamino)cyclohexyl methanesulfonate C₁₃H₂₅NO₅S Carbamate-sulfonate hybrid 331.41 Prodrug activation; controlled-release formulations
Propargite (acaricide) C₁₆H₂₆O₄S Sulfite ester 360.47 Acaricidal activity; inhibits mite mitochondrial function

Key Findings :

  • Carbamate-sulfonate hybrids enable targeted drug delivery via hydrolytic cleavage .
  • Sulfite esters like propargite exhibit pesticidal activity but raise environmental persistence concerns .

Research Findings and Ecological Considerations

  • Industrial Applications : Lipophilic acetamides are utilized in polymer additives, while polar variants serve as intermediates in pharmaceuticals .

Biological Activity

Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]- is an organic compound with the molecular formula C₁₂H₂₃NO and a molecular weight of approximately 197.18 g/mol. It features a cyclohexyl group substituted with a tert-butyl group at the para position, attached to an acetamide functional group. Although specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological properties.

  • Molecular Formula : C₁₂H₂₃NO
  • Molecular Weight : 197.18 g/mol
  • Density : 0.91 g/cm³
  • Boiling Point : 325.4ºC at 760 mmHg

Synthesis

The synthesis of Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]- primarily involves the acylation of 4-tert-butylcyclohexylamine with acetic anhydride or acetyl chloride. This reaction leads to the formation of the acetamide.

General Insights

While direct studies on the biological activity of Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]- are scarce, compounds with similar structures often exhibit significant pharmacological effects. The presence of cyclohexyl and tert-butyl groups may influence interactions with biological targets, potentially affecting receptor binding and enzyme inhibition.

The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Specific pathways and targets depend on the context in which the compound is utilized.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights the uniqueness of Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]-:

Compound NameMolecular FormulaKey Features
Acetamide, N-[4-(1,1-dimethylethyl)phenoxy]C₁₁H₁₅N₃O₂Contains a phenoxy group instead of cyclohexane
Acetamide, N-[2-(tert-butyl)phenyl]C₁₁H₁₅NLacks cyclohexane structure; similar amine functionality
Acetamide, N-[4-cyclohexylmethyl-1-cyclohexyl]C₁₅H₂₇NOMore complex structure with additional cyclohexane moiety

Enzyme Inhibition Studies

Research indicates that acetamides can exhibit enzyme inhibition properties. For instance, compounds containing acetamide linked to various functional groups have shown varying degrees of activity against urease—an important enzyme in many biological processes .

Urease Inhibition Data

CompoundIC50 (µM)
Compound A22.61
Compound B9.95 ± 0.14
Compound C63.42 ± 1.15

These findings suggest that modifications in the acetamide structure can significantly affect biological activity.

Antioxidant Activity Evaluation

Studies on related compounds have revealed antioxidant properties. For example, certain acetamides showed effective scavenging activity against DPPH radicals:

Antioxidant Activity Data

CompoundIC50 (µM)
Compound D39.39
Compound E39.79
Compound F42.32

These results indicate that structural variations can enhance antioxidant capacity compared to standard controls like ascorbic acid .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Acetamide, N-[4-(1,1-dimethylethyl)cyclohexyl]-?

Answer:
A common approach involves acetylation of the corresponding cyclohexylamine derivative. For example:

React 4-(tert-butyl)cyclohexylamine with acetic anhydride in a refluxing solvent (e.g., dichloromethane or toluene) under inert conditions.

Purify via recrystallization or column chromatography.
Key characterization tools include 1H/13C NMR (to confirm acetamide formation) and mass spectrometry (for molecular weight validation). Similar protocols are validated for structurally related acetamides like (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide .

Advanced: How can enantiomeric purity of the compound be ensured during synthesis?

Answer:
Enantioselective synthesis may employ:

  • Chiral auxiliaries : Use (R)- or (S)-specific catalysts during acetylation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica lipase B) can selectively hydrolyze undesired enantiomers.
  • Analytical validation : Chiral HPLC with columns like Chiralpak IA/IB and comparison with authentic standards. For example, stereoisomeric separation of N-[4-(cyclopentylmethyl)cyclohexyl]acetamide derivatives has been achieved using polysaccharide-based chiral phases .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : 1H NMR identifies tert-butyl protons (δ ~1.2 ppm, singlet) and cyclohexyl/acetamide protons (δ ~3.8–4.2 ppm for NH coupling).
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C13H25NO). Reference databases like NIST Chemistry WebBook provide spectral benchmarks for related acetamides .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors like G-protein-coupled receptors (GPCRs) or enzymes. For example, acetamide derivatives with tert-butyl groups exhibit hydrophobic interactions in binding pockets, as seen in studies on apremilast analogs .
  • QSAR models : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity data from analogs like N-[3-(dimethylamino)propyl]-2-(2-methylphenoxy)acetamide .

Basic: What are the ecological toxicity concerns for this compound?

Answer:
Structural analogs (e.g., 4-(1,1-dimethylethyl)cyclohexyl acrylate) show high aquatic toxicity (EC50 < 1 mg/L for Daphnia magna). Key mitigation strategies:

  • Conduct OECD 201/202/203 tests for acute/chronic aquatic toxicity.
  • Monitor biodegradability via OECD 301/310 guidelines. Data gaps exist for soil mobility and bioaccumulation, requiring tailored ecotoxicological studies .

Advanced: How to resolve contradictions in degradation data between laboratory and environmental samples?

Answer:

  • Mesocosm studies : Simulate environmental conditions (pH, microbial diversity) to bridge lab-field discrepancies.
  • Advanced analytics : Use LC-MS/MS to detect transformation products (e.g., hydroxylated or deacetylated metabolites). For example, discrepancies in persistence of tert-butyl-substituted compounds may arise from photolytic degradation pathways not replicated in lab settings .

Basic: What solvent systems are optimal for crystallization?

Answer:

  • Polar aprotic solvents : Acetonitrile or ethyl acetate yield high-purity crystals for X-ray diffraction.
  • Mixed solvents : Ethanol/water mixtures (70:30 v/v) enhance solubility control. Crystallization behavior of N-(4-methoxyphenyl)acetamide derivatives suggests tert-butyl groups favor monoclinic crystal systems .

Advanced: How to analyze metabolic stability in pharmacological studies?

Answer:

  • In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t1/2).
  • LC-HRMS metabolomics : Identify phase I/II metabolites (e.g., glucuronidation of the acetamide group). Structural analogs like N-[2-hydroxy-5-(hydroxyethyl)phenyl]acetamide show CYP450-mediated oxidation .

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